Lipophilicity Advantage: logP Comparison with N-Benzylglycine
The presence of the additional carbamoyl group in {[(Benzylamino)carbonyl]amino}acetic acid modulates its lipophilicity compared to the simpler analog N-benzylglycine. The calculated logP for the target compound is 1.084 [1], which is significantly lower than the logP of 1.41 reported for N-benzylglycine . This indicates a higher degree of hydrophilicity for the target compound.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.084 |
| Comparator Or Baseline | N-Benzylglycine (CAS 17136-36-6): logP = 1.41 |
| Quantified Difference | The target compound is 0.326 logP units lower, corresponding to approximately a 2.1-fold decrease in octanol-water partition coefficient. |
| Conditions | Calculated values from authoritative databases (Chembase.cn and LookChem). |
Why This Matters
This lower lipophilicity can translate to improved aqueous solubility and distinct pharmacokinetic properties, making it a preferred choice for applications requiring better water compatibility.
- [1] Chembase.cn. {[(benzylamino)carbonyl]amino}acetic acid, EN300-23951. http://www.chembase.cn/substance-534007.html (accessed April 15, 2026). View Source
